1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and the development of biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar compounds to 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid include:
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
These compounds also feature the Boc protecting group and are used in similar applications in organic synthesis. The uniqueness of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid lies in its specific structure and the reactivity of the pyrrolopyridine core, which can be exploited in the synthesis of diverse chemical entities.
Properties
Molecular Formula |
C13H16N2O4 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-6-8-10(15)5-4-9(14-8)11(16)17/h4-5H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
GFKHSBMFBWGFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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